molecular formula C13H16O B14490113 1-(2-Methoxypropan-2-yl)-1H-indene CAS No. 64909-95-1

1-(2-Methoxypropan-2-yl)-1H-indene

Cat. No.: B14490113
CAS No.: 64909-95-1
M. Wt: 188.26 g/mol
InChI Key: IBOAPYUOJJVRSX-UHFFFAOYSA-N
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Description

1-(2-Methoxypropan-2-yl)-1H-indene is a chemical compound with a unique structure that combines an indene core with a methoxypropan-2-yl group

Preparation Methods

The synthesis of 1-(2-Methoxypropan-2-yl)-1H-indene typically involves the reaction of indene with 2-methoxypropan-2-yl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants and products. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity.

Chemical Reactions Analysis

1-(2-Methoxypropan-2-yl)-1H-indene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced indene derivatives.

    Substitution: Electrophilic substitution reactions can occur at the indene ring, with common reagents including halogens and nitrating agents. These reactions typically yield halogenated or nitrated indene derivatives.

Scientific Research Applications

1-(2-Methoxypropan-2-yl)-1H-indene has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and pharmaceuticals.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme inhibition.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and inflammation.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 1-(2-Methoxypropan-2-yl)-1H-indene involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxypropan-2-yl group can enhance the compound’s binding affinity to these targets, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

1-(2-Methoxypropan-2-yl)-1H-indene can be compared with other similar compounds, such as:

Properties

CAS No.

64909-95-1

Molecular Formula

C13H16O

Molecular Weight

188.26 g/mol

IUPAC Name

1-(2-methoxypropan-2-yl)-1H-indene

InChI

InChI=1S/C13H16O/c1-13(2,14-3)12-9-8-10-6-4-5-7-11(10)12/h4-9,12H,1-3H3

InChI Key

IBOAPYUOJJVRSX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1C=CC2=CC=CC=C12)OC

Origin of Product

United States

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